

Compound of Interest

Compound Name: Quininic acid

Cat. No.: B184021

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quininic acid, chemically known as 6-methoxyquinoline-4-carboxylic acid, forms the aromatic core of the historically significant antimalarial drug, qui

The Biosynthetic Pathway: From Primary Metabolism to a Quinoline Core

The biosynthesis of **quininic acid** is not an isolated pathway but is deeply embedded within the broader synthesis of monoterpene indole alkaloids (N

Early Stages: The Formation of a Methoxylated Precursor

Recent groundbreaking research has overturned the long-held hypothesis of late-stage methoxylation in quinine biosynthesis. It is now understood th

The initial steps involve:

- **Tryptophan Decarboxylation:** The pathway commences with the amino acid L-tryptophan, a product of the shikimate pathway. Tryptophan is decart
- **Hydroxylation and Methylation of Tryptamine:** Tryptamine undergoes hydroxylation at the 5-position of the indole ring, a reaction catalyzed by a try
- **Condensation with Secologanin:** The 5-methoxytryptamine then undergoes a Pictet-Spengler condensation with the monoterpenoid secologanin. S

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"5-Methoxy-tryptamine" -> "5-Methoxy-strictosidine" [label="STR"];
Secologanin -> "5-Methoxy-strictosidine";
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1. Transcriptome Analysis and Candidate Gene Selection:

- Protocol: Perform deep RNA sequencing of Cinchona tissues known to produce high levels of quinine (e.g., bark). Identify differentially expressed genes compared to non-producing tissues.
- Identify candidate genes that are co-expressed with known MIA pathway genes (e.g., TDC, STR). Focus on enzymes involved in the biosynthesis of alkaloids.

2. Heterologous Expression and In Vitro Enzyme Assays:

- Protocol: Synthesize cDNAs of candidate genes and clone them into expression vectors for heterologous expression in a suitable host (e.g., *E. coli*).
- Purify the recombinant enzymes and perform in vitro assays using putative substrates (e.g., 5-methoxy-strictosidine).
- Analyze reaction products using LC-MS and NMR to identify the enzymatic conversion.

3. In Planta Functional Genomics:

- Protocol: Use Virus-Induced Gene Silencing (VIGS) to transiently silence the expression of candidate genes in Cinchona plants.

- Perform metabolite profiling of the silenced plants using LC-MS to observe the accumulation of substrates ar

Conclusion and Future Perspectives

The biosynthesis of **quininic acid** is a fascinating and complex process that is beginning to be unraveled. The

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References

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